![molecular formula C41H45ClFeNiP2- B6289642 Chloro(2-methylphenyl)[1,1'-bis(diphenylphosphino)ferrocene]nickel (II) CAS No. 1501945-23-8](/img/structure/B6289642.png)
Chloro(2-methylphenyl)[1,1'-bis(diphenylphosphino)ferrocene]nickel (II)
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Overview
Description
“Chloro(2-methylphenyl)[1,1’-bis(diphenylphosphino)ferrocene]nickel (II)” is a nickel catalyst with the empirical formula C43H37ClNiP2 . It is also known as Buchwald Nickel Cross-Coupling Catalyst Precursor .
Synthesis Analysis
This compound is a precursor to the synthesis of an air-stable Ni-precatalyst developed by Buchwald and coworkers . The exact synthesis process is not detailed in the available sources.Molecular Structure Analysis
The molecular weight of “Chloro(2-methylphenyl)[1,1’-bis(diphenylphosphino)ferrocene]nickel (II)” is 709.85 . The SMILES string representation isCl [Ni]C1=CC=CC=C1C.P (C2=CC=CC=C2) (C3=CC=CC=C3)C4=CC=CC=C4.P (C5=CC=CC=C5) (C6=CC=CC=C6)C7=CC=CC=C7
. Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 195-200 °C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Catalysis in Organic Synthesis
The compound is used as an air-stable nickel precatalyst for the amination of aryl chlorides, sulfamates, mesylates, and triflates. It facilitates various synthetic transformations, including oxidative addition, C-H activation, reductive elimination, oxidative cyclization, oligomerization, and cross-coupling reactions .
Polymerization Processes
It serves as a precursor for the polymerization of halothiophenes, contributing to the development of polymers with specific properties .
Manufacture of Functional Macromolecules
The ferrocene core in the compound imparts fine control to catalytic C–C and C–X coupling reactions used in manufacturing tailored dyes, OLED components, precisely engineered conducting polymers, and thermoplastics .
Coordination Chemistry
Ferrocene phosphines, such as those present in this compound, have been extensively studied as ligands for coordination chemistry and catalysis .
Cross-Coupling Reactions
This compound is related to palladium complexes that are effective catalysts for cross-coupling reactions of secondary alkyl Grignard reagents with organic halides .
Safety and Hazards
The compound is classified as a skin irritant and eye irritant . It should be handled under inert gas and should not come in contact with eyes, skin, or clothing . In case of contact, rinse cautiously with water for several minutes . The compound should be stored in a well-ventilated place and the container should be kept tightly closed .
Mechanism of Action
Target of Action
Chloro(2-methylphenyl)[1,1’-bis(diphenylphosphino)ferrocene]nickel (II) is a metal catalyst . Its primary targets are organic compounds that undergo chemical reactions . The compound interacts with these targets to facilitate various chemical transformations.
Mode of Action
The compound acts as a catalyst, promoting the amination of aryl chlorides, sulfamates, mesylates, and triflates . It facilitates the transfer of a nitrogen-containing group (the amine) to the aryl compound, resulting in a new carbon-nitrogen bond .
Biochemical Pathways
The compound is involved in the catalysis of cross-coupling reactions . These reactions are crucial in the synthesis of various organic compounds, including biaryls . The compound’s action affects the pathway leading to the formation of these biaryls, with downstream effects including the creation of new carbon-nitrogen bonds .
Pharmacokinetics
Its effectiveness can be influenced by its solubility and stability .
Result of Action
This leads to the efficient synthesis of complex organic compounds, including biaryls .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas and cold conditions to maintain its stability . Additionally, the compound’s solubility can affect its effectiveness as a catalyst .
properties
IUPAC Name |
chloronickel;cyclopentyl(diphenyl)phosphane;iron;methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H19P.C7H7.ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-7-5-3-2-4-6-7;;;/h2*1-6,9-12,17H,7-8,13-14H2;2-5H,1H3;1H;;/q;;-1;;;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHGHGMNIAAELD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[C-]1.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni].[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H45ClFeNiP2- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(2-methylphenyl)[1,1 inverted exclamation mark-bis(diphenylphosphino)ferrocene]nickel (II) |
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